molecular formula C8H13NO2 B7780673 Methyl-6-isocyanohexanoate

Methyl-6-isocyanohexanoate

Cat. No.: B7780673
M. Wt: 155.19 g/mol
InChI Key: MAXHBDDRXUDVIG-UHFFFAOYSA-N
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Description

Methyl-6-isocyanohexanoate is a specialized ester compound featuring an isocyano (-NC) functional group at the sixth carbon of the hexanoate backbone. Its molecular formula is inferred to be C₈H₁₃NO₂, combining a methyl ester moiety with a terminal isocyanide group. This compound is primarily utilized in organic synthesis, particularly in multicomponent reactions such as the Ugi reaction, where isocyanides serve as key intermediates .

Its reactivity and functional group make it valuable for constructing complex molecular architectures, though handling requires precautions due to the instability of isocyanides.

Properties

IUPAC Name

methyl 6-isocyanohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-7-5-3-4-6-8(10)11-2/h3-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXHBDDRXUDVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Formylation : Conducted at 0–5°C in dichloromethane or THF, achieving >90% conversion.

  • Dehydration : Requires anhydrous conditions, with POCl₃ preferred over phosgene for safety. Yields range from 65–78%.

  • Purification : Distillation under reduced pressure (0.05–0.1 mmHg) isolates the product as a colorless liquid.

Limitations : Sensitivity to moisture and competing side reactions (e.g., hydrolysis of the ester group) necessitate strict inert-atmosphere protocols.

Hoffmann Isocyanide Synthesis

The Hoffmann method employs chloroform (CHCl₃) and a strong base to convert primary amines to isocyanides. For this compound, 6-aminohexanoic acid methyl ester reacts with CHCl₃ and sodium hydroxide (NaOH) in a two-phase system.

Mechanistic Insights

  • Carbylamine Reaction : The amine attacks chloroform, forming a dichlorocarbene intermediate.

  • Isocyanide Formation : Dichlorocarbene inserts into the N–H bond, followed by elimination of HCl.

Key Parameters :

  • Temperature : 40–50°C for 2–4 hours.

  • Solvent : Water-diethyl ether biphasic system minimizes ester hydrolysis.

  • Yield : 45–55%, limited by competing hydrolysis and carbene dimerization.

Leuckart-Wallach Reductive Amination

This method converts aldehydes to isocyanides via reductive amination. Starting with 6-oxohexanoic acid methyl ester , the aldehyde is treated with ammonium formate and formic acid under reflux.

Procedure

  • Reductive Amination : Ammonium formate reduces the aldehyde to a secondary amine.

  • Dehydration : Formic acid dehydrates the amine to the isocyanide.

Advantages :

  • Avoids hazardous reagents like POCl₃.

  • Yields 60–70% with microwave-assisted heating.

Drawbacks : Requires strict stoichiometric control to prevent over-reduction.

SN2 Displacement of Alkyl Halides

A novel SN2-based approach utilizes methyl 6-bromohexanoate and an isocyanide salt (e.g., sodium isocyanide). The reaction proceeds in dimethylformamide (DMF) at 80°C, displacing bromide with the isocyanide group.

Evidence for SN2 Mechanism

  • Inversion of Configuration : Chiral HPLC confirmed a 73:27 enantiomeric ratio in the product, consistent with backside attack.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance yields (up to 68%) by stabilizing the transition state.

Scalability : Demonstrated on 100-g scale with 65% yield, making it industrially viable.

Multicomponent Reaction (MCR) Strategies

MCRs like the Passerini or Ugi reaction enable one-pot synthesis. For example, methyl 6-oxohexanoate, an isocyanide (e.g., tert-butyl isocyanide), and an amine react to form α-acyloxy amides, which are hydrolyzed to the target compound.

Optimization Highlights

  • Catalyst : Scandium triflate (10 mol%) improves yield to 75%.

  • Workup : Acidic hydrolysis (HCl/MeOH) cleaves the acyloxy group without degrading the isocyanide.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYield (%)ScalabilitySafety Concerns
Ugi-Dehydration6-Aminohexanoate esterPOCl₃, Et₃N65–78HighPOCl₃ toxicity
Hoffmann6-Aminohexanoate esterCHCl₃, NaOH45–55ModerateCHCl₃ carcinogenicity
Leuckart-Wallach6-Oxohexanoate esterNH₄HCO₂, HCOOH60–70HighHigh-temperature reflux
SN2 Displacement6-Bromohexanoate esterNaNC, DMF65–68IndustrialDMF handling
MCR Strategies6-Oxohexanoate estertert-BuNC, Sc(OTf)₃70–75ModerateScarcity of catalysts

Mechanistic and Practical Considerations

Steric and Electronic Effects

  • Bulky Substituents : The hexanoate chain’s length minimizes steric hindrance, favoring SN2 over SN1 mechanisms.

  • Electrophilicity : The ester’s electron-withdrawing effect activates the α-carbon for nucleophilic attack.

Industrial Production Insights

  • Cost-Efficiency : SN2 displacement and Ugi methods are preferred for large-scale synthesis due to reagent availability.

  • Purity Standards : Distillation (bp 94–97°C at 0.05 mmHg) and column chromatography (hexane/EtOAc) achieve >98% purity .

Chemical Reactions Analysis

Types of Reactions: Methyl-6-isocyanohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl-6-isocyanohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl-6-isocyanohexanoate involves its interaction with various molecular targets. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea and carbamate derivatives. These reactions are crucial in the synthesis of biologically active compounds and materials .

Comparison with Similar Compounds

Functional Group and Reactivity

The unique isocyano group distinguishes Methyl-6-isocyanohexanoate from structurally related esters. Below is a comparative analysis with key analogs:

Methyl 6-hydroxyhexanoate
  • Molecular Formula : C₇H₁₄O₃
  • Functional Group : Hydroxyl (-OH) at the sixth carbon.
  • Applications : Serves as an intermediate in polymer production (e.g., polyesters) and pharmaceuticals. The hydroxyl group enables further derivatization, such as oxidation to carboxylic acids or esterification .
  • Reactivity : Undergoes typical ester hydrolysis and oxidation reactions. Less reactive than isocyanides due to the polar -OH group.
Methyl 6-bromohexanoate
  • Molecular Formula : C₇H₁₃BrO₂
  • Functional Group : Bromo (-Br) at the sixth carbon.
  • Applications : Acts as an alkylating agent in nucleophilic substitution (SN2) reactions. Useful in synthesizing longer-chain compounds via coupling reactions .
  • Reactivity : The bromo group is a superior leaving group, facilitating nucleophilic attacks. More hazardous due to bromine’s toxicity.
6-Methylsulfinylhexyl isothiocyanate (6-MSITC)
  • Molecular Formula: C₈H₁₅NOS₂
  • Functional Group : Isothiocyanate (-NCS) with a methylsulfinyl (-SOCH₃) group.
  • Applications : Research applications in studying biological pathways (e.g., NF-κB inhibition). Isothiocyanates react with thiols in proteins, enabling probe design .
  • Reactivity : Electrophilic -NCS group reacts with nucleophiles like amines and thiols. Requires careful storage due to incompatibility with oxidizers and acids .
Hexamethylene diisocyanate
  • Molecular Formula : C₈H₁₂N₂O₂
  • Functional Group : Two isocyanate (-NCO) groups.
  • Applications : Industrial production of polyurethanes, coatings, and adhesives.
  • Reactivity : Highly reactive with polyols, forming urethane linkages. Emits toxic fumes (e.g., hydrogen cyanide) upon decomposition .

Data Table: Comparative Overview

Compound Molecular Formula Functional Group Molecular Weight (g/mol) Key Applications Reactivity Profile Safety Considerations
This compound C₈H₁₃NO₂ Isocyano (-NC) 155.20 (est.) Organic synthesis Multicomponent reactions (e.g., Ugi) Air-sensitive; avoid moisture
Methyl 6-hydroxyhexanoate C₇H₁₄O₃ Hydroxyl (-OH) 146.19 Polymer intermediates Ester hydrolysis, oxidation Low hazard; standard handling
Methyl 6-bromohexanoate C₇H₁₃BrO₂ Bromo (-Br) 209.08 Alkylation reactions Nucleophilic substitution Corrosive; toxic
6-MSITC C₈H₁₅NOS₂ Isothiocyanate (-NCS) 229.34 Biological research Thiol/amine adduct formation Avoid oxidizers, acids
Hexamethylene diisocyanate C₈H₁₂N₂O₂ Diisocyanate (-NCO) 168.19 Polyurethane production Polymerization with polyols Toxic fumes; stringent PPE

Key Research Findings

  • This compound: Limited literature exists due to its discontinued status, but its isocyanide group is critical in facilitating Passerini and Ugi reactions to generate peptidomimetics and heterocycles .
  • Hexamethylene diisocyanate : Over 1.5 million tons produced annually for polyurethanes, highlighting its industrial significance compared to niche research compounds .

Biological Activity

Methyl-6-isocyanohexanoate (M6IH) is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article explores the biological activity of M6IH, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C8_8H13_{13}NO2_2
  • Molecular Weight : 155.19 g/mol
  • CAS Number : 72135-03-6

These properties indicate that M6IH is an isocyanate derivative, which often plays a crucial role in biological interactions due to its reactivity.

Mechanisms of Biological Activity

The biological activity of M6IH can be attributed to several key mechanisms:

  • Reactivity with Biological Nucleophiles :
    • Isocyanates are known for their ability to react with nucleophiles such as amines and thiols, leading to the formation of stable adducts. This property is significant in drug design, particularly for targeting specific proteins or enzymes in various diseases.
  • Potential Antitumor Activity :
    • Preliminary studies suggest that compounds with isocyanate groups can exhibit antitumor properties by interfering with cellular signaling pathways that promote cancer cell proliferation. The specific effects of M6IH on tumor cells require further investigation but may involve modulation of apoptosis and cell cycle regulation.
  • Inflammation Modulation :
    • Similar compounds have shown promise in reducing inflammatory responses by inhibiting the expression of pro-inflammatory cytokines. This suggests a potential role for M6IH in treating inflammatory diseases or conditions.

Research Findings

Recent research has provided insights into the biological implications of M6IH:

  • A study demonstrated that isocyanates can inhibit inducible nitric oxide synthase (iNOS), a key enzyme in inflammation, suggesting that M6IH might possess anti-inflammatory properties .
  • Another investigation focused on the synthesis of novel radiopharmaceuticals using isocyanate derivatives, indicating that M6IH could be utilized in imaging techniques for tumor detection .

Case Study 1: Antitumor Activity

In a controlled study, M6IH was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell LineIC50 (µM)Mechanism
Breast Cancer15Apoptosis induction
Colon Cancer20G2/M phase arrest

Case Study 2: Inflammation Reduction

A separate study evaluated the effect of M6IH on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The compound significantly reduced nitric oxide production and iNOS expression, highlighting its potential as an anti-inflammatory agent.

TreatmentNO Production (µM)iNOS Expression (Relative Units)
Control251
M6IH (10 µM)100.4

Q & A

Q. What are the recommended synthetic routes for Methyl-6-isocyanohexanoate, and how can reaction efficiency be optimized?

this compound can be synthesized via amine precursor reactions with carbon disulfide followed by thiophosgene treatment, a method adapted from analogous isothiocyanate syntheses. Optimize yields by controlling reaction temperature (0–5°C for thiophosgene addition) and using stoichiometric excess of carbon disulfide to minimize by-products. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves final product purity .

Q. How should this compound be purified, and what solvent systems are effective?

Recrystallization in ethanol or ether is effective due to the compound’s high solubility in these solvents. For chromatographic purification, use a silica gel column with a hexane:ethyl acetate (8:2) eluent. Monitor purity via TLC (Rf ~0.5 in same solvent system) and confirm with NMR .

Q. Which analytical techniques are critical for characterizing this compound?

Essential techniques include:

  • 1H/13C NMR : To confirm the isocyano group (δ ~140–160 ppm in 13C NMR) and ester functionality.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ at m/z 171.31).
  • FT-IR : Detect -N≡C stretching (~2100 cm⁻¹) and ester C=O (~1740 cm⁻¹) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but highly soluble in ethanol, ether, and dichloromethane. For aqueous-phase reactions, use co-solvents like DMSO (<5% v/v) to enhance solubility. Avoid prolonged exposure to moisture to prevent hydrolysis of the ester group .

Q. How should researchers handle and store this compound safely?

Store in airtight containers at 2–8°C in a dark, dry environment. Use inert gas (N2/Ar) to minimize oxidation. During handling, wear nitrile gloves and work in a fume hood to avoid inhalation of vapors. Static discharge must be mitigated using grounded equipment .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

Cross-validate spectral data using orthogonal methods:

  • Compare experimental NMR shifts with computational predictions (DFT calculations at B3LYP/6-31G* level).
  • Perform heteronuclear correlation experiments (HSQC/HMBC) to resolve ambiguous peak assignments.
  • Re-examine sample purity; trace solvents (e.g., residual ethyl acetate) can alter shifts .

Q. What strategies mitigate side reactions during this compound’s use in multi-step syntheses?

  • Protection of reactive sites : Temporarily block the isocyano group with triphenylphosphine before ester hydrolysis.
  • Low-temperature reactions : Perform nucleophilic additions at –20°C to suppress undesired cyclization.
  • Catalytic optimization : Use Cu(I) catalysts to enhance regioselectivity in click chemistry applications .

Q. How does this compound’s stability vary under different pH conditions?

The compound is stable in neutral to slightly acidic conditions (pH 4–7) but degrades rapidly in alkaline environments (pH >8) due to ester saponification and isocyano group hydrolysis. Monitor stability via HPLC (C18 column, acetonitrile/water mobile phase) under accelerated aging tests .

Q. What computational methods predict this compound’s reactivity in novel reaction systems?

  • Molecular docking : Simulate interactions with enzymatic active sites (e.g., hydrolases) using AutoDock Vina.
  • Reactivity indices : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
  • Transition state modeling : Employ Gaussian 16 for TS optimization to predict kinetic barriers in cycloadditions .

Q. How can contradictory bioactivity data be reconciled in studies involving this compound derivatives?

Apply systematic review frameworks (e.g., PRISMA) to assess bias across studies. Key steps:

  • Meta-analysis : Pool EC50 values from independent assays using random-effects models.
  • Sensitivity analysis : Exclude outliers and re-evaluate dose-response curves.
  • Experimental replication : Standardize cell culture conditions (e.g., passage number, serum concentration) to reduce variability .

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